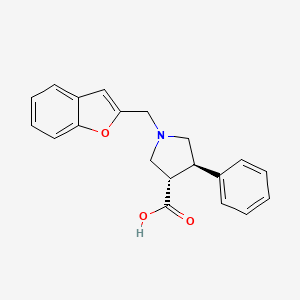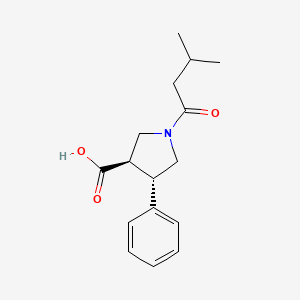![molecular formula C18H20N4O2 B7338635 N-[(1R,3S)-3-carbamoylcyclopentyl]-4-(6-methylpyridazin-3-yl)benzamide](/img/structure/B7338635.png)
N-[(1R,3S)-3-carbamoylcyclopentyl]-4-(6-methylpyridazin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1R,3S)-3-carbamoylcyclopentyl]-4-(6-methylpyridazin-3-yl)benzamide, commonly known as MK-4827, is a small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair mechanisms, and their inhibition has shown promising results in cancer therapy.
Mecanismo De Acción
N-[(1R,3S)-3-carbamoylcyclopentyl]-4-(6-methylpyridazin-3-yl)benzamide enzymes play a crucial role in DNA repair mechanisms, particularly in the repair of single-strand DNA breaks. Inhibition of this compound enzymes leads to the accumulation of DNA damage, which ultimately results in cell death. MK-4827 selectively inhibits this compound-1 and this compound-2 enzymes, which are overexpressed in cancer cells.
Biochemical and Physiological Effects:
MK-4827 has been shown to induce DNA damage and inhibit DNA repair mechanisms in cancer cells, leading to cell death. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy. However, its off-target effects on other this compound enzymes and potential toxicity in normal cells are still under investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MK-4827 is a potent and selective inhibitor of N-[(1R,3S)-3-carbamoylcyclopentyl]-4-(6-methylpyridazin-3-yl)benzamide-1 and this compound-2 enzymes, making it a valuable tool for studying the role of this compound enzymes in DNA repair mechanisms. However, its off-target effects on other this compound enzymes and potential toxicity in normal cells should be taken into consideration while designing experiments.
Direcciones Futuras
1. Combination therapy: MK-4827 has shown promising results in combination with chemotherapy and radiation therapy. Further studies are needed to determine optimal combination regimens.
2. Biomarker identification: Biomarkers that predict response to N-[(1R,3S)-3-carbamoylcyclopentyl]-4-(6-methylpyridazin-3-yl)benzamide inhibitors, including MK-4827, need to be identified to improve patient selection and treatment outcomes.
3. Resistance mechanisms: Resistance to this compound inhibitors, including MK-4827, is a major challenge in cancer therapy. Further studies are needed to identify and overcome resistance mechanisms.
4. Development of next-generation this compound inhibitors: The development of next-generation this compound inhibitors with improved efficacy and safety profiles is an active area of research.
In conclusion, MK-4827 is a promising small molecule inhibitor of this compound enzymes, with potential applications in cancer therapy. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its therapeutic potential and optimize its clinical use.
Métodos De Síntesis
MK-4827 was synthesized using a multi-step process involving the reaction of 3-bromo-6-methylpyridazine with 1-cyclopentyl-3-aminocarbonylpyrrolidine, followed by coupling with 4-aminobenzamide. The final product was obtained through purification and crystallization techniques.
Aplicaciones Científicas De Investigación
MK-4827 has been extensively studied for its potential in cancer therapy. It has shown promising results in preclinical studies, particularly in the treatment of BRCA-mutated ovarian and breast cancers. Clinical trials have also demonstrated its efficacy in combination with chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-[(1R,3S)-3-carbamoylcyclopentyl]-4-(6-methylpyridazin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-11-2-9-16(22-21-11)12-3-5-13(6-4-12)18(24)20-15-8-7-14(10-15)17(19)23/h2-6,9,14-15H,7-8,10H2,1H3,(H2,19,23)(H,20,24)/t14-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMZWXDTESOIEE-LSDHHAIUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)C2=CC=C(C=C2)C(=O)NC3CCC(C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(C=C1)C2=CC=C(C=C2)C(=O)N[C@@H]3CC[C@@H](C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[[[(1S,2S)-2-phenylcyclopropyl]methylcarbamoylamino]methyl]benzoic acid](/img/structure/B7338562.png)
![2-[(2R,3R)-2-(3-fluorophenyl)-3-methylmorpholin-4-yl]-N-methyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7338566.png)
![2-[[(2S,4S)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluoropyrrolidin-2-yl]methylamino]pyridine-3-carboxylic acid](/img/structure/B7338569.png)

![(3R,5S)-3-hydroxy-5-methyl-N-[1-(1-phenylethyl)pyrazol-4-yl]piperidine-1-carboxamide](/img/structure/B7338579.png)

![4-ethyl-3-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]sulfonylbenzoic acid](/img/structure/B7338610.png)
![(2S)-N-[(4-chloro-2-methoxyphenyl)methyl]-1-(cyclopropanecarbonyl)pyrrolidine-2-carboxamide](/img/structure/B7338618.png)
![(3S)-N-cyclopropyl-2-[(2-ethylpyrazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7338634.png)

![5-fluoro-N-[(2S,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]-1-benzofuran-3-carboxamide](/img/structure/B7338645.png)
![[4-(dimethylamino)-7-methylpyrrolo[2,3-d]pyrimidin-6-yl]-[(3S)-3-phenoxypyrrolidin-1-yl]methanone](/img/structure/B7338651.png)
![(1-benzylcyclopropyl)-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]methanone](/img/structure/B7338657.png)
![2-(4-fluorophenyl)-1-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]ethanone](/img/structure/B7338664.png)
